Cas no 58898-49-0 (4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxybutanoic Acid)

58898-49-0 structure
Nome del prodotto:4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxybutanoic Acid
Numero CAS:58898-49-0
MF:C13H15NO4
MW:249.262503862381
MDL:MFCD09814610
CID:1612945
PubChem ID:12819271
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxybutanoic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Butanoic acid, 4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)oxy]-
- 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid
- CS-0247001
- G27471
- 58898-49-0
- AB01170441-03
- SCHEMBL10900191
- LHSYLPPPCKSEOW-UHFFFAOYSA-N
- EN300-35230
- NCGC00333308-01
- 4-[(2-OXO-3,4-DIHYDRO-1H-QUINOLIN-6-YL)OXY]BUTANOIC ACID
- Z285049540
- 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoicacid
- 6-(3-carboxy)propoxy-3,4-dihydrocarbostyril
- 6-(3-carboxypropoxy)-3,4-dihydrocarbostyril
- AKOS000155243
- 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxybutanoic Acid
-
- MDL: MFCD09814610
- Inchi: InChI=1S/C13H15NO4/c15-12-6-3-9-8-10(4-5-11(9)14-12)18-7-1-2-13(16)17/h4-5,8H,1-3,6-7H2,(H,14,15)(H,16,17)
- Chiave InChI: LHSYLPPPCKSEOW-UHFFFAOYSA-N
- Sorrisi: C1CC(=O)NC2=C1C=C(C=C2)OCCCC(=O)O
Proprietà calcolate
- Massa esatta: 249.10015
- Massa monoisotopica: 249.10010796g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 5
- Complessità: 318
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 75.6Ų
Proprietà sperimentali
- PSA: 75.63
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxybutanoic Acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-35230-0.05g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 94.0% | 0.05g |
$67.0 | 2025-02-20 | |
Enamine | EN300-35230-10.0g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 94.0% | 10.0g |
$1240.0 | 2025-02-20 | |
Enamine | EN300-35230-1.0g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 94.0% | 1.0g |
$288.0 | 2025-02-20 | |
Enamine | EN300-35230-0.1g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 94.0% | 0.1g |
$100.0 | 2025-02-20 | |
Enamine | EN300-35230-5.0g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 94.0% | 5.0g |
$836.0 | 2025-02-20 | |
Enamine | EN300-35230-5g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 95% | 5g |
$836.0 | 2023-09-03 | |
A2B Chem LLC | AV28101-1g |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 95% | 1g |
$339.00 | 2024-04-19 | |
A2B Chem LLC | AV28101-50mg |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 95% | 50mg |
$106.00 | 2024-04-19 | |
A2B Chem LLC | AV28101-100mg |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 95% | 100mg |
$141.00 | 2024-04-19 | |
A2B Chem LLC | AV28101-250mg |
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid |
58898-49-0 | 95% | 250mg |
$186.00 | 2024-04-19 |
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxybutanoic Acid Letteratura correlata
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
58898-49-0 (4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxybutanoic Acid) Prodotti correlati
- 325988-92-9(N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(pyrrolidine-1-sulfonyl)benzamide)
- 1805056-08-9(3-Chloro-4-cyano-2-(difluoromethyl)pyridine-6-carbonyl chloride)
- 1806997-36-3(4-Bromo-2-cyano-3-(difluoromethyl)pyridine-6-acetonitrile)
- 2060042-90-0(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyloxan-4-ol)
- 1509428-93-6(3-(3-methylbutan-2-yl)oxyaniline)
- 757220-30-7(2-Chloro-N-{(2,4,6-Trimethylphenyl)CarbamoylMethyl}Acetamide)
- 89005-07-2(1-Naphthalenecarboxaldehyde, 2-(hydroxymethyl)-)
- 1505362-15-1(1-(5,6,7,8-Tetrahydroquinazolin-4-yl)pyrrolidin-3-amine)
- 1361711-26-3(2',4'-Dichloro-5-fluoro-biphenyl-3-carboxylic acid ethyl ester)
- 1189861-37-7(N-benzyl-2-{3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso